Technical Guide: Physical Properties & Applications of 2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne
Technical Guide: Physical Properties & Applications of 2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne
Executive Summary
2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne (CAS: 1068-27-5) represents a high-performance class of dialkyl organic peroxides characterized by exceptional thermal stability and high crosslinking efficiency.[1] Commonly known by trade names such as Luperox® 130 and Trigonox® 145 , this compound is the industry standard for high-temperature crosslinking of plastomers and elastomers, particularly in applications requiring low residual odor and high scorch resistance.
This guide provides a comprehensive analysis of its physical properties, thermal kinetics, and critical role in advanced material science, including medical-grade polymer synthesis.
Chemical Identity & Physical Properties[2][3][4][5][6][7][8]
The hexyne backbone distinguishes this peroxide from its hexane analog (Luperox® 101), imparting higher thermal stability and allowing for higher processing temperatures without premature crosslinking (scorching).
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| Chemical Name | 2,5-Dimethyl-2,5-di(tert-butylperoxy)-3-hexyne | |
| CAS Number | 1068-27-5 | |
| Molecular Weight | 286.41 g/mol | |
| Active Oxygen (Pure) | ~11.17% | Theoretical max |
| Physical State | Liquid (Pure) or Powder (Blend) | Often supplied as 45% on CaCO₃ or Silica |
| Density | 0.92 – 0.94 g/cm³ | At 25°C (Liquid form) |
| Melting Point | 8 – 10°C | May crystallize if stored below 10°C |
| SADT | 80 – 88°C | Self-Accelerating Decomposition Temperature |
| Solubility | Soluble in organic solvents; Insoluble in water | Soluble in benzene, hexane, acetone |
| Flash Point | > 80°C | Decomposition often precedes flash |
Critical Insight: Unlike many peroxides that require freezing storage, the pure liquid form of this compound has a relatively high freezing point (~8°C). Storage conditions must balance safety (below SADT) with usability (above freezing to prevent crystallization).
Thermal Kinetics & Stability
For researchers and process engineers, the half-life (
Table 2: Half-Life Data (Arrhenius Kinetics)
Solvent: Dodecane or Benzene (0.1 M)
| Temperature | Half-Life ( | Application Context |
| 128 – 130°C | 10 hours | Maximum storage/mixing limit |
| 152°C | 1 hour | Onset of rapid crosslinking |
| 177°C | 6 minutes (0.1 hr) | Typical vulcanization temp |
| 190°C | ~1 minute | High-speed extrusion/molding |
Comparative Analysis: Hexyne vs. Hexane
It is vital not to confuse Luperox 130 (Hexyne) with Luperox 101 (Hexane) .
-
Hexane (101): 10h
at ~119°C. -
Hexyne (130): 10h
at ~130°C. -
Implication: The hexyne variant provides approximately 10-12°C of additional thermal headroom , making it superior for compounding elastomers that generate significant shear heat during mixing.
Mechanism of Action: Decomposition Pathway
The efficiency of this peroxide lies in its ability to generate high-energy radicals through homolytic cleavage. The triple bond in the hexyne backbone influences the stability of the central radical, distinguishing its reactivity profile.
Figure 1: Decomposition & Crosslinking Pathway
The following diagram illustrates the thermal decomposition into tert-butoxy radicals and the subsequent hydrogen abstraction from the polymer chain.[2]
Caption: Thermal initiation pathway showing homolytic cleavage and subsequent polymer crosslinking.
Applications in Material Science & Drug Delivery
While organic peroxides are rarely active pharmaceutical ingredients (APIs), they are critical process aids in the manufacturing of medical devices and drug delivery systems.
Medical-Grade Silicone Curing
In the production of silicone tubing for catheters, peristaltic pumps, and fluid transfer sets, Luperox 130 is often preferred over Dicumyl Peroxide (DCP).
-
Why? DCP generates acetophenone, which has a strong, objectionable odor and requires extensive post-curing to remove.
-
The Hexyne Advantage: The decomposition products of the hexyne peroxide (acetone, t-butanol) are highly volatile and easily removed during the post-cure cycle, leaving a residue-free, odorless medical-grade silicone.
High-Performance Polymers (EPDM, PE)
Used extensively to crosslink Ethylene Propylene Diene Monomer (EPDM) and Polyethylene (PE).
-
Scorch Safety: Allows for higher mixing temperatures in the extruder without "scorching" (premature curing), enabling faster throughput.
-
Crosslink Density: The bifunctional nature (two peroxy groups) ensures high crosslink density, improving the thermal and chemical resistance of the final polymer.
Experimental Protocol: Active Oxygen Determination
To verify the purity of a batch before use in sensitive formulations, an iodometric titration is the standard method.
Method Principle: The peroxide oxidizes iodide (
Step-by-Step Workflow:
-
Preparation: Dissolve ~0.2g of sample (weighed to 0.1mg) in 25mL of glacial acetic acid/chloroform mixture (2:1).
-
Reaction: Add 2mL of saturated aqueous Potassium Iodide (KI) solution.
-
Incubation: Flush flask with
or (to prevent air oxidation), stopper, and allow to stand in the dark for 5 minutes at room temperature. Note: Some high-stability peroxides may require mild heating or a catalyst (e.g., ferric chloride) to release active oxygen fully. -
Titration: Add 50mL deionized water. Titrate the liberated iodine with 0.1N Sodium Thiosulfate (
) until the yellow color fades. -
Endpoint: Add starch indicator; continue titrating until the blue color disappears.
Calculation:
- : Volume of thiosulfate for sample (mL)
- : Volume of thiosulfate for blank (mL)
- : Normality of thiosulfate
Safety & Handling (SADT & Storage)
Self-Accelerating Decomposition Temperature (SADT): ~80°C. If the material reaches this temperature in bulk, the heat generated by decomposition exceeds the heat loss to the environment, leading to thermal runaway, fire, or explosion.
Storage Protocol
-
Recommended Temp: 10°C to 30°C.
-
Below 10°C: Risk of crystallization (pure liquid).
-
Above 30°C: Long-term degradation of assay.
-
-
Incompatibility: NEVER mix directly with accelerators (cobalt naphthenate), strong acids, or reducing agents. This causes immediate violent decomposition.
Figure 2: Safe Handling Workflow
Caption: Operational workflow ensuring safety from storage to curing.
References
-
Arkema. (2024). Luperox® 130 Technical Data Sheet. Retrieved from
-
Nouryon. (2023).[3] Trigonox® 145-E85 Product Data Sheet. Retrieved from
-
PubChem. (2024). 2,5-Dimethyl-2,5-di(tert-butylperoxy)-3-hexyne Compound Summary. National Library of Medicine. Retrieved from
-
United Nations. (2023). Recommendations on the Transport of Dangerous Goods: Manual of Tests and Criteria. (SADT Test Methods). Retrieved from
-
SpecialChem. (2024). Luperox® 130XL45 Technical Datasheet. Retrieved from
